molecular formula C25H16ClN3O2 B1666959 BI-69A11 CAS No. 1233322-09-2

BI-69A11

カタログ番号 B1666959
CAS番号: 1233322-09-2
分子量: 425.9 g/mol
InChIキー: SBOKKVUBLNZTCT-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATP competitive, dual inhibitor of AKT and NFkB pathway
BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.

科学的研究の応用

がん治療:Akt経路標的化

BI-69A11は、大腸癌(CRC)やメラノーマの進行に重要な役割を果たすAkt経路の低分子阻害剤です。 この経路を阻害することで、this compoundは、がん選択的アポトーシスを促進する遺伝子であるmda-7/IL-24と組み合わせて使用した場合、大腸がん細胞のアポトーシス感受性を高める可能性を示しています 。これは、K-RASが過剰発現しているがんの治療薬として、およびAkt経路関連の腫瘍発生を管理するための治療薬としての可能性を示唆しています。

大腸癌における放射線増感

この化合物は、COX-2阻害剤であるセレコキシブとの協力効果について、放射線増感の強化を目的とした研究が行われています。 この組み合わせは、DNA損傷修復メカニズムを調節することで、大腸癌の放射線療法の有効性を高めることが明らかになっています 。これは、イオン化放射線誘発性の二本鎖切断修復に関与するタンパク質のリン酸化を阻害し、G2/M細胞周期停止を抑制するため、放射線抵抗性を予防する上で重要な役割を果たす可能性があります。

アポトーシス誘導

This compoundのがん細胞におけるアポトーシスを誘導する能力は、がん治療におけるその応用にとって重要です。 This compoundは、細胞生存および増殖に関与するAkt経路を標的とし、p53非依存的な方法でアポトーシス経路の活性化につながります 。この特性は、正常細胞に影響を与えることなく、腫瘍細胞で特異的に細胞死を誘導するがん治療法を開発するために活用することができます。

抗血管新生効果

腫瘍細胞に対する直接的な効果に加えて、this compoundは、in vitroおよびin vivoで抗血管新生効果を示しています。 これは、腫瘍が成長および転移のために必要とする新しい血管の形成を阻害できることを意味します 。この応用は、血管新生が腫瘍の進行に重要な役割を果たす固形腫瘍の文脈において特に重要です。

併用療法

This compoundをmda-7/IL-24やセレコキシブなどの他の治療薬と組み合わせて使用すると、がん治療において相乗効果を発揮することが示されています 。これは、薬剤耐性を克服し、治療効果を高めるための一般的な方法である、マルチドラッグレジメンの一部としての可能性を強調しています。

作用機序

Target of Action

BI-69A11, also known as (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, is primarily targeted towards Akt , a protein kinase involved in cell survival and growth . Akt is a key player in the PI3K-Akt pathway, which regulates multiple cellular activities including cell cycle, proliferation, growth, apoptosis, autophagy, and protein synthesis .

Mode of Action

This compound acts as an inhibitor of Akt . It effectively suppresses the phosphorylation of Akt, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways of Akt, leading to changes in cellular processes such as cell survival, growth, and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-Akt pathway . By inhibiting Akt, this compound disrupts this pathway, affecting downstream effects such as cell survival, growth, and proliferation . The compound also enhances the susceptibility of cancer cells to apoptosis, or programmed cell death .

Pharmacokinetics

The effectiveness of this compound in inhibiting growth in melanoma cells and inducing apoptosis in colorectal carcinoma cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the inhibition of Akt and disruption of the PI3K-Akt pathway . In colorectal carcinoma cells, for example, this compound has been shown to enhance susceptibility to apoptosis .

特性

IUPAC Name

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOKKVUBLNZTCT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

Q & A

Q1: What is the primary mechanism of action of BI-69A11?

A: this compound primarily acts by inhibiting the AKT/PKB pathway. [] This pathway plays a critical role in cell survival and proliferation, and its overactivation is implicated in various cancers. This compound effectively inhibits the phosphorylation of AKT at the Ser473 residue, a key step for its activation. [, ]

Q2: Does this compound target any other signaling pathways besides AKT?

A: Yes, research indicates that this compound also targets the NF-κB pathway. [] This pathway regulates inflammation, cell survival, and proliferation, contributing to tumor development. This compound inhibits TNF-α-stimulated IKKα/β and IκB phosphorylation, ultimately suppressing NF-κB reporter gene expression. []

Q3: How does this compound affect autophagy and apoptosis in cancer cells?

A: Studies suggest that this compound induces autophagy as an early event followed by apoptosis in cancer cells. [] This is evidenced by the conversion of LC3-I to LC3-II, decreased p62 levels, and accumulation of autophagic vacuoles. [] Subsequently, the activation of caspase-3 and -9 confirms the induction of apoptosis. []

Q4: Is there evidence of this compound's efficacy in vivo?

A: Yes, this compound has demonstrated promising anti-tumor activity in vivo. For instance, it effectively inhibited melanoma development in a genetically modified mouse model (Nras(Q61K)::Ink4a−/−). [] Additionally, intraperitoneal injections of this compound led to significant regression of melanoma tumor xenografts. []

Q5: Has this compound shown efficacy against specific cancer types?

A: Research suggests this compound exhibits efficacy against various cancer cell lines, including melanoma, [, , ] prostate, [, ] and colon cancer. [, , ] Notably, it has shown potential in inhibiting epithelial-to-mesenchymal transition (EMT) in colon carcinoma, a crucial process in cancer metastasis. []

Q6: Are there any known resistance mechanisms to this compound?

A: Studies in the Nras(Q61K)::Ink4a−/− mouse model revealed that this compound-resistant tumors exhibited increased CD45 expression, suggesting a potential role of immune cell infiltration in resistance. [] Additionally, upregulation of gene networks associated with the cytoskeleton, DNA damage response, and small molecule transport were observed in resistant tumors. []

Q7: Have any structural modifications of this compound been explored?

A: Yes, SAR studies focusing on this compound have led to the development of novel fluorinated derivatives. These derivatives demonstrate increased cellular potency in inhibiting AKT and IKKs. []

Q8: Are there any ongoing efforts to optimize this compound for clinical use?

A: While specific details regarding formulation strategies are not available in the provided research, researchers have highlighted the need for further development of this compound for clinical assessment. [, ] This suggests ongoing efforts to optimize the compound for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。